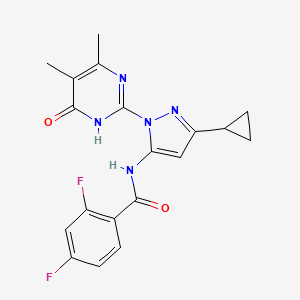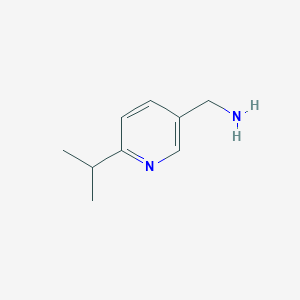
(6-Isopropylpyridin-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Isopropylpyridin-3-yl)methanamine is a chemical compound with the molecular formula C₁₀H₁₄N₂. It is a derivative of pyridine, featuring an isopropyl group at the 6-position and a methanamine group at the 3-position of the pyridine ring. This compound is of interest in various scientific research applications due to its unique structural and chemical properties.
Synthetic Routes and Reaction Conditions:
Chichibabin Synthesis: One common method to synthesize this compound involves the Chichibabin pyridine synthesis, where an aldehyde (such as isopropyl aldehyde) reacts with ammonia and acetylene under high temperature and pressure to form the pyridine ring.
Reduction of Pyridine Derivatives: Another approach is the reduction of pyridine derivatives, where a pyridine derivative with a suitable leaving group is reduced using hydrogenation or other reducing agents to form the target compound.
Industrial Production Methods: In an industrial setting, large-scale production of this compound typically involves optimized versions of the above synthetic routes, with careful control of reaction conditions to maximize yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as pyridine N-oxide.
Reduction: Reduction reactions can convert the compound into simpler amines or other reduced forms.
Substitution: Substitution reactions at the pyridine ring can introduce different functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Pyridine N-oxide derivatives.
Reduction Products: Reduced amines and other derivatives.
Substitution Products: A variety of substituted pyridine derivatives.
Scientific Research Applications
(6-Isopropylpyridin-3-yl)methanamine has several scientific research applications across different fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand the interaction of pyridine derivatives with biological macromolecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which (6-Isopropylpyridin-3-yl)methanamine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological system and the specific reaction conditions.
Comparison with Similar Compounds
6-Propylpyridin-3-ylmethanamine: Similar structure but with a propyl group instead of an isopropyl group.
6-Butylpyridin-3-ylmethanamine: Similar structure but with a butyl group instead of an isopropyl group.
3-Methylpyridin-6-ylmethanamine: Similar structure but with a methyl group at the 3-position instead of an isopropyl group.
Uniqueness: (6-Isopropylpyridin-3-yl)methanamine is unique due to its specific combination of the isopropyl group and the methanamine group, which influences its chemical reactivity and biological activity. This combination provides distinct advantages in synthetic applications and potential therapeutic uses compared to similar compounds.
Properties
IUPAC Name |
(6-propan-2-ylpyridin-3-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-7(2)9-4-3-8(5-10)6-11-9/h3-4,6-7H,5,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOHWKVVPFDXLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(C=C1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-bromophenyl)-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide](/img/structure/B2840971.png)
![2-(2-(2-oxo-2H-chromen-3-yl)thiazol-4-yl)-3H-benzo[f]chromen-3-one](/img/structure/B2840972.png)
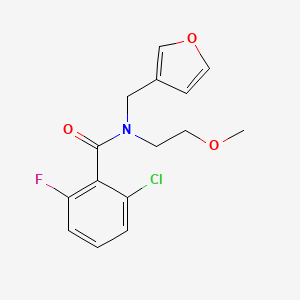
![Methyl 1-[2-[ethyl(prop-2-enoyl)amino]acetyl]-3-methylpyrrolidine-3-carboxylate](/img/structure/B2840976.png)
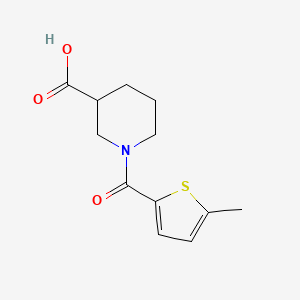

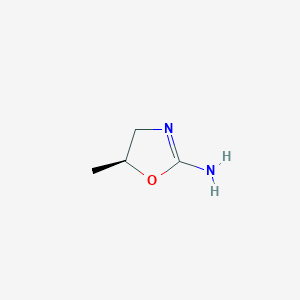
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3,4-dimethylbenzamide](/img/structure/B2840982.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,5-difluorophenyl)acetamide](/img/structure/B2840984.png)

![2,4-dichloro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2840988.png)
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2840989.png)
